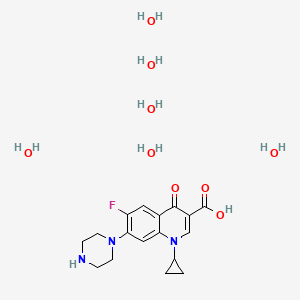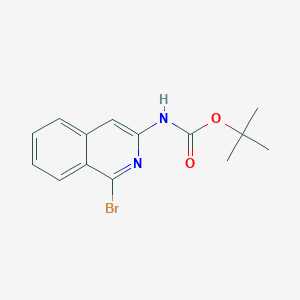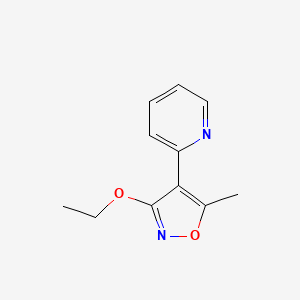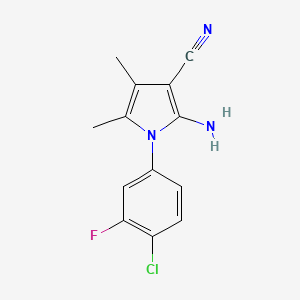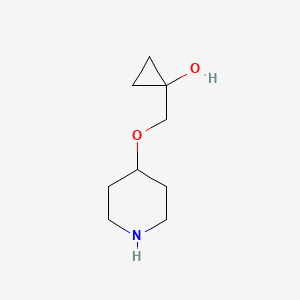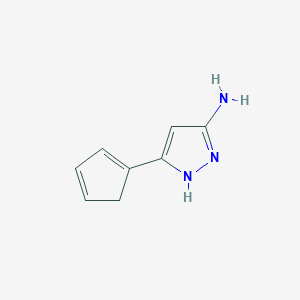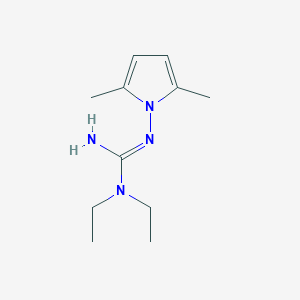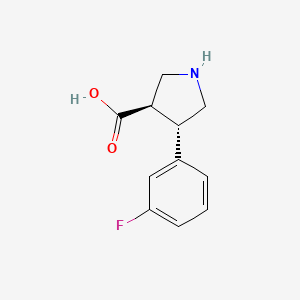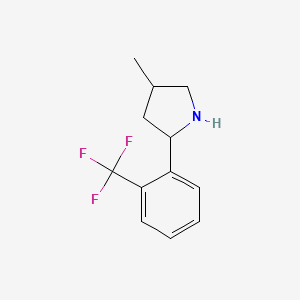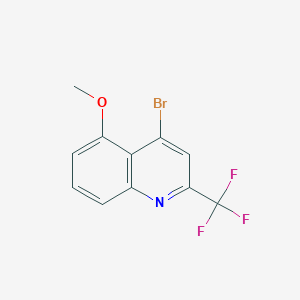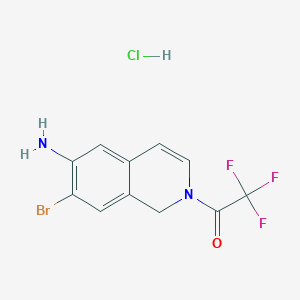
1-(6-Amino-7-bromoisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Amino-7-bromoisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoroethanone moiety. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-7-bromoisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps. One common synthetic route starts with the bromination of isoquinoline to introduce the bromine atom at the 7-position. This is followed by the introduction of the amino group at the 6-position through nucleophilic substitution reactions. The trifluoroethanone moiety is then introduced via a Friedel-Crafts acylation reaction using trifluoroacetyl chloride. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(6-Amino-7-bromoisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products Formed
Oxidation: Nitro derivatives of the isoquinoline ring.
Reduction: Dehalogenated isoquinoline derivatives.
Substitution: Isoquinoline derivatives with various substituents replacing the bromine atom.
科学的研究の応用
1-(6-Amino-7-bromoisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 1-(6-Amino-7-bromoisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoroethanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Amino-7-bromoisoquinoline: Lacks the trifluoroethanone moiety.
7-Bromoisoquinoline-2(1H)-one: Lacks the amino group and trifluoroethanone moiety.
2,2,2-Trifluoro-1-(isoquinolin-2-yl)ethanone: Lacks the amino and bromine substituents.
Uniqueness
1-(6-Amino-7-bromoisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to the presence of all three functional groups (amino, bromine, and trifluoroethanone) in a single molecule. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C11H9BrClF3N2O |
|---|---|
分子量 |
357.55 g/mol |
IUPAC名 |
1-(6-amino-7-bromo-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C11H8BrF3N2O.ClH/c12-8-3-7-5-17(10(18)11(13,14)15)2-1-6(7)4-9(8)16;/h1-4H,5,16H2;1H |
InChIキー |
PIDSFMPALOTICG-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=C(C=C2C=CN1C(=O)C(F)(F)F)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


